A Senior Application Scientist's Technical Guide to 3-Bromo-5-(4-methoxybenzyloxy)pyridine: Synthesis, Characterization, and Synthetic Utility
A Senior Application Scientist's Technical Guide to 3-Bromo-5-(4-methoxybenzyloxy)pyridine: Synthesis, Characterization, and Synthetic Utility
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry and organic synthesis, substituted pyridines are foundational scaffolds, present in a vast array of pharmaceuticals and biologically active molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological profile. This guide provides an in-depth technical overview of 3-Bromo-5-(4-methoxybenzyloxy)pyridine , a versatile, yet not widely cataloged, synthetic intermediate.
Physicochemical Properties & Structural Data
A comprehensive table summarizing the key physicochemical properties of 3-Bromo-5-(4-methoxybenzyloxy)pyridine and its primary precursors is presented below. Note that some properties for the target compound are estimated based on its structure and data from analogous compounds.
| Property | 3-Bromo-5-(4-methoxybenzyloxy)pyridine | 3-Bromo-5-hydroxypyridine[1][2][3][4][5][6] | 4-Methoxybenzyl chloride[7][8] |
| CAS Number | Not available | 74115-13-2 | 824-94-2 |
| Molecular Formula | C₁₃H₁₂BrNO₂ | C₅H₄BrNO | C₈H₉ClO |
| Molecular Weight | 294.15 g/mol | 174.00 g/mol | 156.61 g/mol |
| Appearance | Predicted: White to off-white solid | White to off-white crystalline powder | Colorless to pale yellow liquid |
| Melting Point | Not determined | 165-170 °C | -1 °C |
| Boiling Point | Not determined | Not determined | 117-118 °C at 14 mmHg |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | Slightly soluble in methanol and DMSO | Soluble in most organic solvents |
Synthesis of 3-Bromo-5-(4-methoxybenzyloxy)pyridine
The most direct and efficient method for the synthesis of the title compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-bromo-5-hydroxypyridine to form a more nucleophilic alkoxide, which then displaces the chloride from 4-methoxybenzyl chloride in an SN2 reaction.[9][10][11][12][13][14] The choice of base and solvent is critical for achieving a high yield and minimizing side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal for this transformation.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
Materials:
-
3-Bromo-5-hydroxypyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
4-Methoxybenzyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: Adding the base at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium salt of the hydroxypyridine is visually indicated by a change in the solution's appearance and the cessation of gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted sodium hydride.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. Self-Validation: The wash with sodium bicarbonate is to remove any acidic impurities. The final brine wash aids in the removal of residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. For example, a gradient of 5% to 30% ethyl acetate in hexane is a good starting point. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 3-Bromo-5-(4-methoxybenzyloxy)pyridine as a solid.
Characterization and Spectroscopic Analysis
Full characterization of the synthesized product is crucial to confirm its identity and purity.
Predicted ¹H NMR Analysis:
While an experimental spectrum is not published, the ¹H NMR spectrum of 3-Bromo-5-(4-methoxybenzyloxy)pyridine can be reliably predicted based on the analysis of its constituent parts and similar structures.
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The proton at C2 (between N and C-Br) is expected to be a doublet or a triplet (due to small couplings).
-
The proton at C4 (between C-Br and the ether linkage) will likely be a triplet.
-
The proton at C6 (adjacent to N) will be a doublet or a triplet.
-
-
4-Methoxybenzyl (PMB) Group Protons:
-
The two protons of the benzylic methylene group (-CH₂-) will appear as a sharp singlet, typically in the range of δ 5.0-5.2 ppm.
-
The aromatic protons of the p-methoxyphenyl ring will show a characteristic AA'BB' system: a doublet around δ 7.3-7.4 ppm (protons ortho to the -CH₂- group) and a doublet around δ 6.8-6.9 ppm (protons ortho to the methoxy group).
-
The three protons of the methoxy group (-OCH₃) will be a sharp singlet around δ 3.8 ppm.
-
Other Analytical Techniques:
-
¹³C NMR: Will show 13 distinct carbon signals (5 for the pyridine ring, 7 for the PMB group, and 1 for the methoxy carbon).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected m/z for [C₁₃H₁₂⁷⁹BrNO₂]⁺ is 293.00 and for [C₁₃H₁₂⁸¹BrNO₂]⁺ is 295.00.
-
Infrared (IR) Spectroscopy: Key signals will include C-O-C stretching for the ether linkage (around 1250 cm⁻¹ and 1030 cm⁻¹), C=C and C=N stretching for the aromatic rings, and C-H stretching.
Reactivity and Synthetic Applications
The synthetic value of 3-Bromo-5-(4-methoxybenzyloxy)pyridine stems from the differential reactivity of its functional groups.
Caption: Key Reaction Pathways for the Intermediate.
Reactions at the Bromine Atom
The C3-bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an excellent substrate for reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at the 3-position of the pyridine ring.
-
Halogen-Metal Exchange: The bromine atom can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting 3-lithiopyridine is a potent nucleophile that can react with a range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.
The Role of the 4-Methoxybenzyl (PMB) Group
The PMB group serves as a robust protecting group for the hydroxyl functionality at the 5-position. It is stable to a wide range of reaction conditions, including those typically employed for cross-coupling and organometallic reactions at the C3-position.
-
Deprotection (Cleavage): A key advantage of the PMB group is that it can be removed under specific conditions that often leave other protecting groups intact. Common methods for PMB ether cleavage include:
-
Oxidative Cleavage: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is often chemoselective and proceeds under mild conditions.
-
Acidic Cleavage: Treatment with a strong acid like trifluoroacetic acid (TFA), often in the presence of a cation scavenger like anisole or triethylsilane, will cleave the PMB ether.
-
The ability to deprotect the hydroxyl group at a later stage in the synthesis allows for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
Conclusion
3-Bromo-5-(4-methoxybenzyloxy)pyridine represents a strategically designed building block for complex organic synthesis. While not a commercially cataloged compound with a dedicated CAS number, its straightforward synthesis via the Williamson etherification makes it readily accessible in a laboratory setting. The orthogonal reactivity of the C3-bromo position and the PMB-protected hydroxyl group at C5 provides medicinal chemists and synthetic researchers with a powerful tool for the controlled, stepwise elaboration of the pyridine scaffold. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for its effective implementation in the development of novel pharmaceuticals and other advanced materials.
References
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Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Available at: [Link]
- The Williamson Ether Synthesis. University of Wisconsin-Madison Chemistry Department.
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- Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.
- Supplementary Inform
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Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]
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